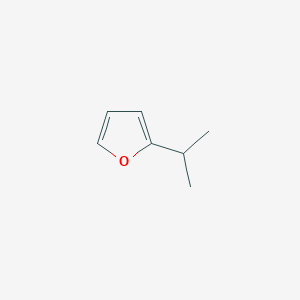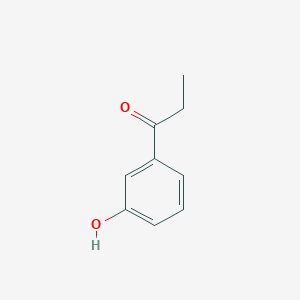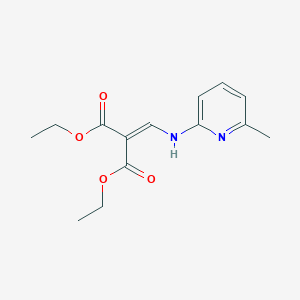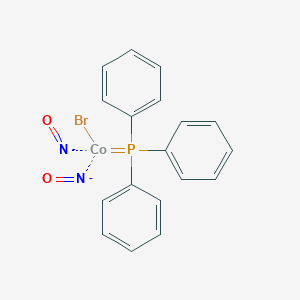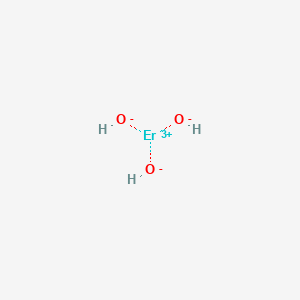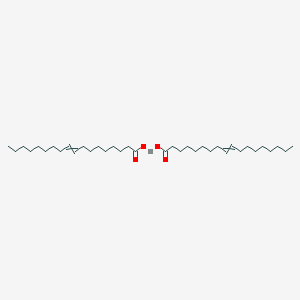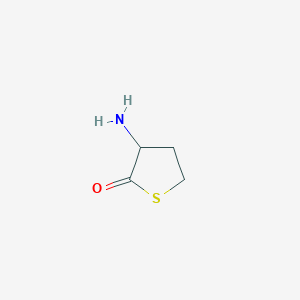![molecular formula C9H14O B076264 6-Methylbicyclo[4.2.0]octan-2-one CAS No. 13404-66-5](/img/structure/B76264.png)
6-Methylbicyclo[4.2.0]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylbicyclo[4.2.0]octan-2-one, also known as campholenic aldehyde, is a bicyclic ketone compound that is widely used in the field of organic chemistry. It is a colorless liquid with a strong odor and is usually obtained through the oxidation of camphor. This compound has a wide range of applications in various fields, including pharmaceuticals, perfumes, and flavors.
Wirkmechanismus
The mechanism of action of 6-Methylbicyclo[4.2.0]octan-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Biochemische Und Physiologische Effekte
6-Methylbicyclo[4.2.0]octan-2-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help protect against oxidative stress and prevent the development of certain diseases. It has also been found to possess anti-inflammatory properties, which may help reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methylbicyclo[4.2.0]octan-2-one in lab experiments include its availability, low cost, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and its strong odor, which may affect experimental results.
Zukünftige Richtungen
There are several future directions for research on 6-Methylbicyclo[4.2.0]octan-2-one. One area of research is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the investigation of the compound's potential use as a drug delivery agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Synthesemethoden
The synthesis of 6-Methylbicyclo[4.2.0]octan-2-one is usually carried out through the oxidation of camphor using various oxidizing agents such as chromic acid, potassium permanganate, and sodium hypochlorite. The reaction is usually carried out in the presence of a solvent such as ethanol or acetic acid, and the product is obtained through distillation.
Wissenschaftliche Forschungsanwendungen
6-Methylbicyclo[4.2.0]octan-2-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery agent.
Eigenschaften
CAS-Nummer |
13404-66-5 |
|---|---|
Produktname |
6-Methylbicyclo[4.2.0]octan-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
6-methylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C9H14O/c1-9-5-2-3-8(10)7(9)4-6-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
FWTMYKRBOCLDKB-UHFFFAOYSA-N |
SMILES |
CC12CCCC(=O)C1CC2 |
Kanonische SMILES |
CC12CCCC(=O)C1CC2 |
Synonyme |
6-Methylbicyclo[4,2,0]-octan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



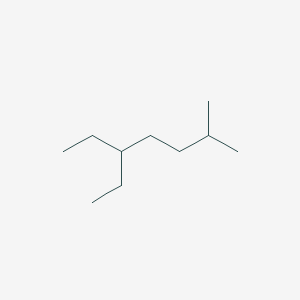
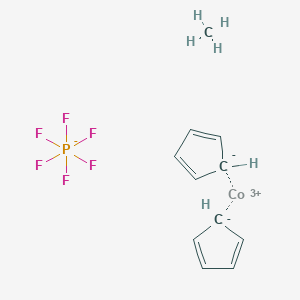
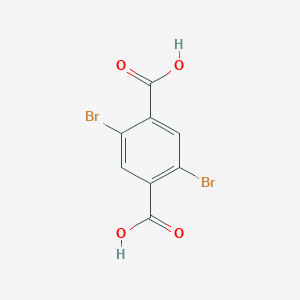
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
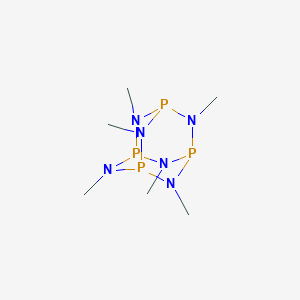
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
